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Compound of Interest

Compound Name: Azonic acid

Cat. No.: B077193

A Note on "Azonic Acid": The term "Azonic acid" (HsNO3) is found in chemical databases
such as PubChem; however, it is not a recognized or commonly used nitrating agent in organic
synthesis.[1][2] Similarly, "azinic acid" is noted to be highly unstable with no known
applications.[3] Therefore, this document will focus on the most prevalent and well-established
method for nitration: the use of mixed nitric acid and sulfuric acid.

These application notes are intended for researchers, scientists, and drug development
professionals, providing detailed information on the use of mixed acid for the nitration of
organic compounds, a fundamental reaction in the synthesis of many pharmaceuticals,
explosives, and dyes.[4][5]

Application Notes
Principle of Mixed Acid Nitration

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.
[6][7] The standard method employs a mixture of concentrated nitric acid (HNOs) and
concentrated sulfuric acid (H2S0a4).[8][9] In this mixture, the stronger acid, sulfuric acid,
protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the
highly electrophilic nitronium ion (NO2z%), which is the active nitrating species.[6][8][10][11]

Generation of the Nitronium lon: HNO3 + 2H2S04 & NO2* + H3O* + 2HSO4~

Once formed, the nitronium ion is attacked by the electron-rich 1t system of an aromatic ring,
leading to the formation of a resonance-stabilized carbocation intermediate known as an
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arenium ion or sigma complex.[6][12] A weak base in the mixture, such as the bisulfate ion
(HSOa4™) or water, then removes a proton from the ring, restoring aromaticity and yielding the
nitroaromatic product.[6]

Reaction Scope and Regioselectivity

Mixed acid nitration is applicable to a wide range of aromatic substrates. The reactivity of the
aromatic ring and the orientation of the incoming nitro group are heavily influenced by the
substituents already present on the ring.

o Activating Groups: Electron-donating groups (e.g., alkyl, hydroxyl, alkoxy, amino groups)
increase the electron density of the aromatic ring, making it more nucleophilic and
accelerating the rate of nitration. These groups are typically ortho, para-directors.[13]

» Deactivating Groups: Electron-withdrawing groups (e.g., nitro, carboxyl, cyano, carbonyl
groups) decrease the ring's electron density, slowing the reaction rate. These groups are
generally meta-directors.[8][13] Halogens are an exception, being deactivating yet ortho,
para-directing.[12]

For highly reactive substrates like phenol, dilute nitric acid alone can be sufficient for nitration.
[6] Conversely, deactivating a ring, such as in nitrobenzene, requires more forcing conditions
(e.g., higher temperatures, fuming nitric acid) to introduce a second nitro group.[8]

Safety Considerations

o Corrosivity: Concentrated nitric and sulfuric acids are highly corrosive and should be handled
with extreme care in a fume hood, using appropriate personal protective equipment (PPE),
including gloves, lab coat, and safety goggles.

» Exothermic Reaction: The mixing of sulfuric acid and nitric acid, as well as the nitration
reaction itself, is highly exothermic. The reaction temperature must be carefully controlled,
typically with an ice bath, to prevent runaway reactions and the formation of unwanted
byproducts, such as dinitrated compounds.[9][14]

o Explosive Potential: Aromatic nitro compounds can be explosive, especially polynitrated
compounds like TNT (2,4,6-trinitrotoluene).[6] Proper precautions should be taken during
their synthesis, handling, and storage.
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Data Presentation

The following table summarizes typical reaction conditions and outcomes for the nitration of
various aromatic compounds using mixed acid or related nitrating systems.
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Protocol 1: Synthesis of Nitrobenzene from Benzene

This protocol describes the laboratory-scale synthesis of nitrobenzene.

Materials:

Concentrated Nitric Acid (HNOs, ~70%)

o Concentrated Sulfuric Acid (H2SO4, ~98%)

e Benzene (CeHe)

e Sodium Bicarbonate (NaHCOs) solution, 5%
¢ Anhydrous Calcium Chloride (CaClz2)

e Round-bottom flask (250 mL)

e Dropping funnel

» Condenser

e Magnetic stirrer and stir bar

e |ce bath

Separatory funnel
Procedure:

e Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 25 mL of
concentrated sulfuric acid.[15] Place the flask in an ice bath and allow it to cool. While
stirring, slowly add 21 mL of concentrated nitric acid to the sulfuric acid.[15] Keep the mixture
cool.

o Addition of Benzene: Slowly add 17.5 mL of benzene dropwise to the stirred nitrating mixture
using a dropping funnel.[15] The rate of addition should be controlled to maintain the reaction
temperature below 55°C.[15]
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Reaction: After the addition of benzene is complete, attach a condenser to the flask and heat
the mixture in a water bath at 60°C for 40-45 minutes with continuous stirring.[15]

Workup: Cool the reaction mixture to room temperature and then carefully pour it into 150
mL of cold water in a beaker.[15]

Separation: Transfer the mixture to a separatory funnel. The lower layer consists of the
acids, and the upper, pale-yellow layer is the crude nitrobenzene.[14] Separate and discard
the lower acidic layer.

Washing: Wash the crude nitrobenzene layer sequentially with water, 50 mL of 5% sodium
bicarbonate solution (to neutralize any remaining acid), and finally with water again.[15]
Separate the organic layer after each wash.

Drying and Purification: Transfer the washed nitrobenzene to a clean, dry flask and add a
small amount of anhydrous calcium chloride to remove residual water. Allow it to stand for
15-20 minutes. The final product can be purified by distillation, collecting the fraction boiling
at 206-211°C.[15]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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